molecular formula C21H27N3O3 B11232187 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide

Cat. No.: B11232187
M. Wt: 369.5 g/mol
InChI Key: UBZZSMJSVPFVAH-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure that includes a pyridazine ring substituted with an ethoxyphenyl group, linked via an ether bond to an ethyl chain, which is further connected to a cyclohexanecarboxamide moiety. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or diester precursor.

    Substitution with Ethoxyphenyl Group: The pyridazine ring is then functionalized with a 4-ethoxyphenyl group via a nucleophilic aromatic substitution reaction.

    Ether Bond Formation: The substituted pyridazine is reacted with an appropriate ethyl halide to form the ether linkage.

    Amidation: Finally, the ethyl ether derivative is reacted with cyclohexanecarboxylic acid or its derivatives under amidation conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, use of catalysts, and solvent recycling are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the ethoxyphenyl group or the cyclohexane ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring or the carboxamide group, potentially yielding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl group or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and pyridazine moieties may facilitate binding to active sites, while the cyclohexanecarboxamide group can influence the compound’s overall stability and solubility. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide
  • N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide
  • N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity compared to similar compounds with different substituents. This uniqueness can affect its binding affinity, selectivity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]cyclohexanecarboxamide

InChI

InChI=1S/C21H27N3O3/c1-2-26-18-10-8-16(9-11-18)19-12-13-20(24-23-19)27-15-14-22-21(25)17-6-4-3-5-7-17/h8-13,17H,2-7,14-15H2,1H3,(H,22,25)

InChI Key

UBZZSMJSVPFVAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3CCCCC3

Origin of Product

United States

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